(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS No.:
Cat. No.: VC18048645
Molecular Formula: C8H9BO2
Molecular Weight: 147.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9BO2 |
---|---|
Molecular Weight | 147.97 g/mol |
IUPAC Name | (3R)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
Standard InChI | InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m1/s1 |
Standard InChI Key | DVPUTGGBBYKMSX-ZCFIWIBFSA-N |
Isomeric SMILES | B1(C2=CC=CC=C2[C@H](O1)C)O |
Canonical SMILES | B1(C2=CC=CC=C2C(O1)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3R)-3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol (IUPAC name: (3R)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole) belongs to the benzoxaborole family, which features a fused bicyclic system comprising a benzene ring and an oxaborole moiety. The compound’s molecular formula is C₈H₉BO₂, with a molecular weight of 147.97 g/mol . The stereochemistry at the 3-position distinguishes it from its (3S)-enantiomer and racemic forms, influencing its biological interactions .
The benzoxaborole core consists of a boron atom bonded to two oxygen atoms and one carbon, forming a five-membered ring. The (3R)-methyl group introduces chirality, which has been shown to critically affect binding affinity to targets such as Cleavage and Polyadenylation Specific Factor 3 (CPSF3) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₉BO₂ |
Molecular Weight | 147.97 g/mol |
Melting Point | Not reported |
Solubility (Water) | Low (estimated <1 mg/mL) |
LogP (Partition Coefficient) | ~1.2 (predicted) |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically begins with boron-containing precursors. A common approach involves the reduction of 2-formylphenylboronic acid to form a benzoxaborole intermediate, followed by stereoselective methylation. For example:
-
Reduction: Sodium borohydride reduces 2-formylphenylboronic acid to 2-(hydroxymethyl)phenylboronic acid.
-
Cyclization: Acid-catalyzed cyclization forms the benzoxaborole core.
-
Methylation: Chiral auxiliaries or asymmetric catalysis introduce the methyl group at the 3-position with R-configuration .
Critical Parameters:
-
Temperature: Reactions are conducted at −46°C to prevent side reactions during nitration or sulfonation steps .
-
Catalysts: Palladium-based catalysts or chiral ligands ensure enantiomeric excess in the final product .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm purity and stereochemistry:
-
¹H NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.1–4.3 ppm (B–O–CH), and δ 1.2–1.4 ppm (methyl group) .
-
¹¹B NMR: A singlet near δ 30 ppm confirms tetrahedral boron geometry.
Mechanism of Biological Action
CPSF3 Inhibition
(3R)-3-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol inhibits CPSF3, the endonuclease responsible for pre-mRNA 3′-end processing. X-ray crystallography reveals that the compound binds to CPSF3’s active site via:
-
Coordination of the boron atom to a catalytic histidine residue.
-
Hydrophobic interactions between the methyl group and a conserved pocket .
Table 2: Biological Activity Data
Assay Type | IC₅₀ (μM) | Cell Line |
---|---|---|
CPSF3 Inhibition | 0.076 | Ovarian Cancer |
Antiproliferative Activity | 0.21 | Lung Fibroblast |
This inhibition disrupts transcriptional termination, leading to downregulation of constitutively expressed genes and selective cytotoxicity in cancer cells .
Applications in Drug Development
Anticancer Therapeutics
The compound’s selectivity for cancer cells over non-cancerous cells (e.g., IC₅₀ = 21 nM in ovarian cancer vs. 3.7 μM in lung fibroblasts) stems from:
-
Enhanced permeability in tumor tissues.
-
Dependency of cancer cells on uninterrupted mRNA processing .
Comparative Analysis with Approved Benzoxaboroles
Compound | Target | Clinical Use |
---|---|---|
Tavaborole | Leucyl-tRNA Synthetase | Onychomycosis |
Crisaborole | PDE4 | Atopic Dermatitis |
(3R)-3-Methyl Derivative | CPSF3 | Preclinical Anticancer |
Challenges and Future Directions
Synthetic Limitations
-
Stereochemical Purity: Achieving >99% enantiomeric excess requires costly chiral catalysts.
-
Scale-Up: Low yields (~35%) in methylation steps necessitate process optimization .
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume